molecular formula C6H7N3O2 B1375905 4-Amino-6-methoxypyrimidine-5-carbaldehyde CAS No. 1004956-62-0

4-Amino-6-methoxypyrimidine-5-carbaldehyde

Cat. No. B1375905
M. Wt: 153.14 g/mol
InChI Key: MHIWGEBSPSJHIW-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1004956-62-0 . It has a molecular weight of 153.14 . It is also known as 4-amino-6-methoxy-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The Inchi Code for 4-Amino-6-methoxypyrimidine-5-carbaldehyde is 1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) . The Inchi Key is MHIWGEBSPSJHIW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Amino-6-methoxypyrimidine-5-carbaldehyde is a white to yellow powder .

Scientific Research Applications

1. Molecular Structure Analysis

A study by Low et al. (2007) examined the molecular structure of a derivative of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, highlighting its hydrogen-bonded framework and polarized electronic structures. This research contributes to the understanding of molecular interactions and structural properties of such compounds (Low et al., 2007).

2. Synthesis of Pyrido[2,3-d]pyrimidines

Perandones and Soto (1998) investigated the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes, including 4-Amino-6-methoxypyrimidine-5-carbaldehyde. Their work provides insights into the chemical reactions and potential applications of these compounds in various fields (Perandones & Soto, 1998).

3. Inhibitory Activity in Tyrosine Kinases

Xu et al. (2008) discovered a series of 4-aminopyrimidine-5-carbaldehyde oximes, including derivatives of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, as dual inhibitors of EGFR and ErbB-2 tyrosine kinases. This research is significant in the context of cancer therapy and drug development (Xu et al., 2008).

4. Interaction with Glycine Esters

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde, a related compound, with glycine esters. Their findings contribute to the broader understanding of the chemical behavior and potential applications of pyrimidine derivatives (Zinchenko et al., 2018).

5. Recyclization Reactions

Vardanyan et al. (2011) explored the recyclization reactions of pyrimidinium salts, including compounds related to 4-Amino-6-methoxypyrimidine-5-carbaldehyde. This study adds to the understanding of complex chemical processes and synthesis pathways (Vardanyan et al., 2011).

6. Synthesis and Bioassay Studies

Suresh et al. (2010) conducted synthesis and bioassay studies of pyrido[2,3-d]pyrimidines, starting from 4-Aminopyrimidine-5-carbaldehyde. This research is relevant for understanding the biological activities and potential applications of these compounds (Suresh et al., 2010).

7. Synthesis of PyrimidinoPyrimidine Derivatives

Abu-Melha (2014) explored the synthesis of pyrimidinoPyrimidine derivatives, starting from a compound similar to 4-Amino-6-methoxypyrimidine-5-carbaldehyde. The study provides valuable insights into the chemical synthesis and potential pharmaceutical applications (Abu-Melha, 2014).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-6-methoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIWGEBSPSJHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxypyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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